4-Amino-3-methoxybutanoic acid

Description

Contextualization within Gamma-Amino Acid Chemistry

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in mitigating neuronal excitability. scielo.org.mx The delicate equilibrium between GABA and the excitatory neurotransmitter glutamate (B1630785) is fundamental for maintaining balanced neural function. psychiatrist.commdpi.com Given its widespread presence and function, the GABAergic system is a significant target for therapeutic intervention in a variety of neurological and psychiatric conditions. scielo.org.mx

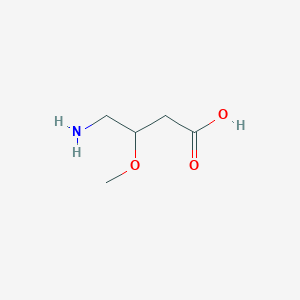

4-Amino-3-methoxybutanoic acid is structurally related to GABA, positioning it as a GABA analog. Its core structure is a butanoic acid with an amino group at the fourth carbon, characteristic of a gamma-amino acid. The distinguishing feature of this particular compound is the presence of a methoxy (B1213986) group at the third carbon. This structural modification is a key point of scientific inquiry, as alterations to the basic GABA structure can significantly influence a molecule's chemical properties and its interaction with biological systems. The study of such analogs is pivotal for understanding the structure-activity relationships of compounds that interact with the GABAergic system.

Academic Significance and Emerging Research Trajectories of this compound

The academic interest in this compound stems from its potential to elucidate the functioning of the GABAergic system further. As a modified gamma-amino acid, it serves as a valuable tool for researchers exploring the binding and activation of GABA receptors. The introduction of a methoxy group can alter the molecule's polarity, size, and conformational flexibility, which in turn can affect its ability to cross the blood-brain barrier and interact with specific receptor subtypes (GABA-A and GABA-B). scielo.org.mxpsychiatrist.com

Current research trajectories for compounds like this compound are focused on several key areas. Synthetic chemistry is a primary focus, with studies exploring efficient methods for its preparation. For example, chemoenzymatic approaches have been successfully employed for the synthesis of related chiral amino acids. tandfonline.com Furthermore, its hydrochloride salt is noted as a useful research compound. biosynth.combiosynth.com

The primary academic significance of this compound lies in its utility as a research chemical for probing the GABA system. Its interactions with GABA transporters and receptors are of particular interest. Understanding how the methoxy substitution influences these interactions can provide valuable insights into the design of novel therapeutic agents with enhanced specificity and efficacy. While still in the early stages of investigation, the study of this compound contributes to the broader scientific endeavor to develop a more nuanced understanding of neurotransmission and to pave the way for future advancements in the treatment of neurological disorders.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-9-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDFWVJBNGUBLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of 4 Amino 3 Methoxybutanoic Acid and Its Isomers

Spectroscopic Analysis Techniques in Molecular Structure Determination

Spectroscopic methods are indispensable for determining the structure of organic molecules. By interacting with molecules in different ways, each technique provides unique pieces of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For 4-Amino-3-methoxybutanoic acid, ¹H NMR would be expected to show distinct signals for the protons on the butanoic acid backbone, the methoxy (B1213986) group, and the amino group. The chemical shift (δ) of each proton, its integration (the area under the peak, proportional to the number of protons), and its splitting pattern (due to coupling with neighboring protons) would allow for the assignment of each hydrogen in the molecule. Similarly, ¹³C NMR provides a signal for each unique carbon atom, with its chemical shift indicating its electronic environment (e.g., carbonyl, C-O, C-N, or aliphatic).

Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data is publicly available. The following is a hypothetical representation.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | ~12.0 (s, 1H) | ~175.0 |

| C2 (-CH₂) | ~2.5 (m, 2H) | ~35.0 |

| C3 (-CH) | ~3.8 (m, 1H) | ~78.0 |

| C4 (-CH₂NH₂) | ~3.1 (m, 2H) | ~45.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of a compound's molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing valuable structural information based on the resulting fragment ions. Common fragmentation patterns for amino acids include the loss of water (H₂O), ammonia (NH₃), and the carboxyl group (as CO₂ or HCOOH) nih.govuni-muenster.de.

For this compound (C₅H₁₁NO₃), HRMS would confirm the exact mass of its protonated molecule, [M+H]⁺. Fragmentation analysis would likely reveal characteristic losses that help to piece together its structure.

Predicted HRMS Fragmentation Data for this compound Based on general amino acid fragmentation, not specific experimental data.

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M+H]⁺ | 134.0812 | Protonated parent molecule |

| [M+H - H₂O]⁺ | 116.0706 | Loss of water |

| [M+H - NH₃]⁺ | 117.0546 | Loss of ammonia |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

For this compound, FT-IR and FT-Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretches and bends of the amino group, C-H stretches of the aliphatic backbone and methoxy group, and C-O stretches associated with the ether and carboxylic acid functionalities.

Expected Vibrational Frequencies for this compound Based on typical functional group frequencies, not specific experimental data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | 3400-3250 |

| C-H (Aliphatic) | Stretching | 2960-2850 |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| N-H (Amine) | Bending | 1650-1580 |

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most useful for compounds containing chromophores, such as conjugated systems or aromatic rings. Since this compound lacks significant chromophores, it is not expected to show strong absorption in the typical UV-Vis range (200-800 nm). The primary absorption would likely be associated with the n → π* transition of the carbonyl group in the carboxylic acid, which typically occurs at a wavelength below 220 nm.

Advanced Analytical Methodologies for Isomer and Enantiomer Differentiation

Differentiating between isomers (compounds with the same molecular formula but different structures) and enantiomers (non-superimposable mirror images) is a significant analytical challenge that requires specialized techniques.

Chiral Chromatography (Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) for Enantiomeric Purity Assessment

Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers, (R)- and (S)-4-Amino-3-methoxybutanoic acid. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By coupling either Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry (MS), it is possible to separate the enantiomers and confirm their identity based on their mass. This is essential for assessing the enantiomeric purity of a sample. While this methodology is applicable, specific methods or results for the chiral separation of this compound have not been reported in the literature.

Hydrophilic Interaction Liquid Chromatography (HILIC-MS) for Polar Compound Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is a significant chromatographic technique for the separation of highly polar compounds that are poorly retained in more common reversed-phase liquid chromatography (RPLC). future4200.comuva.nl For a molecule like this compound, which possesses both a polar amino group and a carboxylic acid group, HILIC provides an effective method for separation and analysis, often coupled with mass spectrometry (HILIC-MS). nih.govmdpi.com

The fundamental principle of HILIC involves the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. uva.nlnih.gov A thin layer of water is adsorbed onto the polar stationary phase, and the polar analyte, this compound, partitions into this aqueous layer. nih.govnih.govhalocolumns.com Its retention is primarily governed by its hydrophilicity; the more polar the molecule, the stronger its retention. halocolumns.com Elution is typically achieved by increasing the polarity of the mobile phase, which is done by increasing the concentration of the aqueous component. nih.gov

Several types of stationary phases are employed in HILIC, including bare silica, amino, amide, diol, and zwitterionic columns. uva.nlresearchgate.net The separation mechanism in HILIC is complex and can involve a combination of hydrophilic partitioning, hydrogen bonding, dipole-dipole interactions, and electrostatic interactions. future4200.comuva.nl For zwitterionic compounds like amino acids, electrostatic interactions with the stationary phase can play a crucial role in the separation process. future4200.comnih.gov The choice of mobile phase, including the type and concentration of buffer salts, is critical as it influences peak shape, analyte retention, and secondary interactions. halocolumns.com The use of volatile buffers like ammonium formate or ammonium acetate (B1210297) is common, as they are compatible with mass spectrometry detection. nih.govhalocolumns.com

The coupling of HILIC with mass spectrometry is particularly advantageous for analyzing underivatized amino acids, eliminating the need for chemical derivatization that is often required for other detection methods like UV. halocolumns.com This combination provides high sensitivity and specificity, allowing for the accurate quantification of compounds in complex biological matrices. nih.gov

Table 1: HILIC-MS Parameters for Amino Acid Analysis This table presents typical parameters used in HILIC-MS methods for the analysis of polar compounds like amino acids, which would be applicable to this compound.

| Parameter | Typical Setting | Purpose |

| Stationary Phase | Amide, Zwitterionic (ZIC-HILIC), or Silica | Provides a polar surface for hydrophilic partitioning. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | The strong, polar eluent. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Formate | The weak, less polar eluent. |

| Gradient | Start at high %B (e.g., 90%), decrease to increase elution | Increases mobile phase polarity to elute analytes. |

| Flow Rate | 0.2 - 0.6 mL/min | Standard analytical flow rate for LC-MS. |

| Column Temperature | 30 - 40 °C | Optimizes peak shape and reproducibility. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Suitable for protonation of the amino group. |

Multidimensional Gas Chromatography for Enantioseparation of Amino Acid Mixtures

The separation of enantiomers (chiral isomers) is critical in many fields, and for amino acids like this compound, which contains at least one chiral center, this is particularly important. Multidimensional gas chromatography (MDGC), especially comprehensive two-dimensional gas chromatography (GC×GC), is a powerful technique for the enantioseparation of complex amino acid mixtures. nih.govnih.gov This method offers significantly higher peak capacity and sensitivity compared to one-dimensional GC, enabling the resolution of compounds that would otherwise co-elute. nih.gov

For GC analysis, amino acids must first be converted into volatile derivatives. nih.gov A common and effective method is a two-step conversion to N-trifluoroacetyl-O-alkyl esters. nih.gov This derivatization protocol has proven successful for the analysis of a wide range of non-proteinogenic amino acids and is known for its high precision in determining enantiomeric excess, even at low concentrations. nih.gov

In a typical GC×GC setup for enantioseparation, two columns with different selectivities are coupled. The first-dimension column is often a non-chiral column for an initial separation based on boiling point or polarity. The fractions from the first column are then transferred to a second, shorter, chiral column for enantioselective separation. nih.gov Chiral stationary phases, such as those based on cyclodextrins or chiral selectors like Chirasil-Val, are used in the second dimension to differentiate between the D and L enantiomers of the derivatized amino acids. molnar-institute.com The combination of two orthogonal separation mechanisms results in excellent peak resolution and minimizes co-elution, which is crucial for accurate quantification in complex samples. nih.gov

The developed methods can be highly sensitive, with detection limits in the picogram to picomole range, making them suitable for analyzing samples with limited quantities. nih.govnih.gov The accuracy in determining the enantiomeric excess can be very high, with errors typically in the range of ±0.5% to ±2.5%. nih.gov

Table 2: Typical GC×GC System Configuration for Amino Acid Enantioseparation This table outlines a representative configuration for a multidimensional GC system designed for separating amino acid enantiomers, applicable to the isomers of this compound.

| Component | Specification | Function |

| Derivatization | N(O,S)-ethoxycarbonylheptafluorobutyl esters or N-trifluoroacetyl-O-methyl esters | Creates volatile derivatives of the amino acids. nih.govnih.gov |

| First Dimension Column (¹D) | Non-polar (e.g., DB-5ms) or semi-polar | Initial separation based on boiling point/polarity. |

| Second Dimension Column (²D) | Chiral (e.g., Chirasil-L-Val) | Enantioselective separation of chiral isomers. |

| Modulator | Thermal (e.g., liquid nitrogen jet) | Traps, focuses, and re-injects effluent from ¹D to ²D. |

| Carrier Gas | Helium | Inert gas to carry analytes through the columns. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification and quantification of the separated compounds. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to amino acids and their derivatives to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. semanticscholar.orgjcdronline.org For this compound, DFT calculations, often using hybrid functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional arrangement of its atoms (i.e., its ground state geometry). researchgate.netresearchgate.net

These calculations provide precise values for bond lengths, bond angles, and dihedral angles. jcdronline.org The results from such calculations can be compared with experimental data if available, or used to predict the structure of novel compounds. Furthermore, DFT is used to compute the molecule's vibrational spectra (FT-IR and FT-Raman), where the calculated harmonic vibrational frequencies can be correlated with experimentally observed spectral bands, aiding in their assignment. jcdronline.org The electronic structure analysis reveals details about the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule. nih.govresearching.cn It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, and quantifies delocalization effects. nih.govyoutube.com For this compound, NBO analysis performed on the DFT-optimized geometry can elucidate the intramolecular and intermolecular interactions that stabilize the molecule. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbitals (FMOs) Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netwolfram.com It is used to predict reactive sites for both electrophilic and nucleophilic attacks. researchgate.netthaiscience.info The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and methoxy groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino group and the carboxylic acid, marking them as sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.comtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.comnih.gov The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. taylorandfrancis.com Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal which parts of the molecule are most involved in electron donation and acceptance during chemical reactions.

Table 3: FMO and MEP Data Interpretation This table provides a general framework for interpreting the results of FMO and MEP analyses for a molecule like this compound.

| Analysis | Parameter | Interpretation |

| FMO | HOMO Energy (E_HOMO) | Higher energy indicates a greater tendency to donate electrons (stronger nucleophile). taylorandfrancis.com |

| LUMO Energy (E_LUMO) | Lower energy indicates a greater tendency to accept electrons (stronger electrophile). taylorandfrancis.com | |

| HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher reactivity and lower stability. taylorandfrancis.com | |

| MEP | Red Regions (Negative Potential) | Electron-rich areas; sites for electrophilic attack (e.g., carboxyl oxygen). |

| Blue Regions (Positive Potential) | Electron-poor areas; sites for nucleophilic attack (e.g., amino hydrogens). | |

| Green/Yellow Regions (Neutral Potential) | Areas of relatively neutral electrostatic potential. |

Conformational Analysis through Quantum Chemical Calculations

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformers. nih.govresearchgate.net Conformational analysis using quantum chemical calculations is essential for identifying the most stable conformers and understanding the energy landscape that governs their interconversion. nih.gov By systematically rotating the key dihedral angles of the molecule (e.g., along the C-C backbone and around the C-O bond of the methoxy group), a potential energy surface (PES) can be mapped.

DFT and other ab initio methods are used to perform geometry optimization for each potential conformer to find the local energy minima on the PES. researchgate.net The relative energies of these stable conformers are then calculated to determine their populations at a given temperature. nih.gov Furthermore, the transition states connecting these minima can be located, and the energy barriers for interconversion can be calculated. nih.gov This information is crucial because the observed properties of a flexible molecule are often a population-weighted average of the properties of its most stable conformers. This analysis helps explain how intramolecular forces, such as hydrogen bonds between the amino and carboxyl groups, influence the molecule's preferred shape. nih.gov

Biological Roles and Mechanistic Investigations of 4 Amino 3 Methoxybutanoic Acid in in Vitro and Non Human Systems

Interactions with Molecular Targets in In Vitro Systems

The primary molecular targets of 4-Amino-3-methoxybutanoic acid and its structural analogs are enzymes and receptors central to GABAergic neurotransmission.

Substrate Recognition and Enzyme Kinetics Studies

Research has explored the interaction of compounds structurally similar to this compound with gamma-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the degradation of the inhibitory neurotransmitter GABA. nih.gov A study on a series of 4-amino-3-alkylbutanoic acids revealed that these compounds act as substrates for purified GABA-AT from pig brain. nih.gov The efficiency of these compounds as substrates was found to be dependent on the size and bulk of the substituent at the 3-position; as the size of the alkyl group increased, the substrate activity diminished. nih.gov

While specific kinetic data for this compound is not available in the reviewed literature, the findings for its alkyl analogs suggest that it would likely also be recognized as a substrate by GABA-AT. The methoxy (B1213986) group at the 3-position would influence the binding affinity and turnover rate. It is plausible that the electronegativity and size of the methoxy group would result in different kinetic parameters compared to simple alkyl substituents.

Table 1: Substrate Activity of 4-Amino-3-alkylbutanoic Acids with GABA-AT

This table is based on the general findings that substrate activity decreases with increasing size of the 3-alkyl substituent. nih.gov Specific kinetic values for this compound are not available and are represented here for illustrative comparison.

| Compound | Substituent at C-3 | Relative Substrate Activity (Qualitative) |

|---|---|---|

| 4-Aminobutanoic acid (GABA) | -H | High |

| 4-Amino-3-methylbutanoic acid | -CH3 | Moderate |

| 4-Amino-3-ethylbutanoic acid | -CH2CH3 | Lower |

| This compound | -OCH3 | Predicted to be a substrate; relative activity unknown |

Receptor Binding and Activation Profiling

The structural similarity of this compound to GABA suggests potential interactions with GABA receptors. Studies on closely related compounds support this hypothesis. For instance, 4-amino-3-hydroxybutanoic acid (GABOB) has been shown to be a full agonist at recombinant human rho1 GABA(C) receptors and also exhibits activity at GABA(B) receptors. nih.gov Another analog, 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid, has been identified as a GABA(B) receptor antagonist.

These findings strongly indicate that this compound is likely to bind to one or more types of GABA receptors. The nature of this interaction—whether it acts as an agonist, antagonist, or partial agonist—would be determined by the specific conformational changes induced by the methoxy group upon binding to the receptor. The stereochemistry at the 3-position is also expected to play a crucial role in receptor affinity and efficacy, as is observed with other GABA analogs. nih.gov

Table 2: Receptor Activity Profile of 4-Amino-3-Substituted Butanoic Acid Analogs

This table summarizes the known receptor activities of compounds structurally related to this compound. The activity of this compound is predicted based on these findings.

| Compound | Receptor Target | Observed Activity |

|---|---|---|

| 4-Amino-3-hydroxybutanoic acid (GABOB) | GABA(C), GABA(B) | Full Agonist (GABA(C)), Agonist (GABA(B)) nih.gov |

| 4-Amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid | GABA(B) | Antagonist |

| This compound | GABA Receptors (A, B, C) | Predicted to have affinity; specific activity (agonist/antagonist) is undetermined. |

Evaluation of Molecular Interaction Mechanisms

The molecular interaction mechanisms of this compound with its potential targets can be inferred from studies on similar molecules. For its interaction with GABA-AT, the molecule would likely bind to the active site in a manner analogous to GABA, with the carboxylate and amino groups forming key interactions with active site residues. The 3-methoxy group would occupy a specific pocket within the active site, and its size and polarity would influence the precise orientation and binding energy. The interaction with the pyridoxal 5'-phosphate (PLP) cofactor is a critical step in the catalytic cycle of GABA-AT. nih.gov

Regarding GABA receptors, these are complex transmembrane proteins with distinct binding pockets. wikipedia.orgmdpi.comnih.gov The binding of GABA and its analogs to these receptors is a highly specific process involving a network of hydrogen bonds, electrostatic interactions, and van der Waals forces with specific amino acid residues within the binding site. researchgate.net The conformation of the ligand is crucial for receptor activation or inhibition. The methoxy group of this compound would likely influence the molecule's preferred conformation and its fit within the receptor's binding pocket, thereby determining its functional effect. For GABA(B) receptors, which are G-protein coupled receptors, ligand binding induces a conformational change that triggers intracellular signaling cascades. mdpi.compatsnap.com The specific interactions of the 3-methoxy group could modulate the extent of this conformational change and thus the downstream signaling.

Involvement in Metabolic Pathways in Non-Human Biological Systems

Information regarding the specific involvement of this compound in metabolic pathways is limited. The following sections discuss potential roles based on the metabolism of related amino acid compounds.

Precursor Utilization and Metabolite Formation within Amino Acid Metabolism

Given that this compound is a derivative of the non-essential amino acid GABA, it is plausible that it could be integrated into amino acid metabolic pathways. If it serves as a substrate for GABA-AT, its transamination would yield succinic semialdehyde, a metabolite that can enter the Krebs cycle, and L-glutamate. clinmedjournals.orgclinmedjournals.org This would position this compound as a potential source of carbon and nitrogen for cellular metabolism.

However, the presence of the methoxy group introduces a chemical moiety not typically found in central amino acid metabolism. The metabolic fate of this group is unknown. It could potentially be cleaved, or the entire molecule could be directed towards specific detoxification or excretion pathways. The utilization of this compound as a precursor for other biomolecules has not been documented. The metabolism of amino acids is a complex and highly regulated process, with significant interplay between different pathways. nih.govembopress.org

Analysis of Metabolic Heterogeneity in Cell Models

The metabolic response of different cell types to exogenous compounds can vary significantly, a phenomenon known as metabolic heterogeneity. mdpi.comaacrjournals.org For example, cancer cells often exhibit altered amino acid metabolism compared to healthy cells. nih.govnih.gov If this compound were to be introduced into different non-human cell models (e.g., neuronal cells, cancer cell lines), it is likely that its uptake, metabolism, and downstream effects would differ.

Cellular and Subcellular Studies in Non-Human Models

Transport Mechanisms across Biological Membranes (In Vitro Cell Models)

There is no published research specifically investigating the transport mechanisms of this compound across biological membranes in in vitro cell models. Studies on the transport of the related neurotransmitter, gamma-aminobutyric acid (GABA), have identified specific, high-affinity, sodium- and chloride-dependent transporters, including GAT-1, GAT-2, GAT-3, and BGT-1. However, it is unknown if this compound is a substrate for these or any other transporters.

Influence on Cellular Processes (e.g., Cell Signaling, Protein Synthesis, Biofilm Formation)

There is a lack of scientific literature detailing the influence of this compound on cellular processes such as cell signaling, protein synthesis, or biofilm formation. While general studies on amino acids have shown their importance in regulating pathways like the mTORC1 signaling cascade, which is crucial for protein synthesis, no such studies have been conducted with this compound.

Similarly, research on other amino acids has demonstrated effects on biofilm formation. For instance, certain D-amino acids can inhibit biofilm development in bacteria like Staphylococcus aureus by preventing the accumulation of the protein component of the extracellular matrix. Acidic amino acids have been shown to disperse mature biofilms and inhibit new biofilm formation, potentially by disrupting the extracellular DNA (eDNA) meshwork. However, the effect of this compound on these processes has not been investigated.

Studies in Prokaryotic Systems: Role in Bacterial Adhesion and Peptidoglycan Metabolism

No studies have been published that investigate the role of this compound in prokaryotic systems, specifically concerning its effects on bacterial adhesion and peptidoglycan metabolism. Research into other amino acids has indicated that they can influence these processes, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Stereochemical Aspects of 4 Amino 3 Methoxybutanoic Acid Research

Chirality and Stereoisomerism of Amino-Methoxybutanoic Acids

4-Amino-3-methoxybutanoic acid is a chiral molecule. Its structure contains a stereocenter at the carbon atom bonded to the methoxy (B1213986) group, which gives rise to stereoisomerism. This means that the compound can exist as two non-superimposable mirror images of each other, known as enantiomers. These are designated as (R)-4-amino-3-methoxybutanoic acid and (S)-4-amino-3-methoxybutanoic acid.

The presence of a chiral center is a key feature of many biologically active molecules. In the case of amino-methoxybutanoic acids and their analogs, the specific three-dimensional arrangement of the amino and methoxy (or hydroxy) groups is crucial for their interaction with biological receptors. For instance, the related compound 4-amino-3-hydroxybutanoic acid (GABOB) also possesses a chiral center at the carbon bearing the hydroxyl group, leading to (R)- and (S)-enantiomers. nih.gov The synthesis and availability of specific stereoisomers, such as (2S,3R)-2-Amino-3-methoxybutanoic acid, underscores the importance of stereochemistry in this class of compounds.

Enantiomeric Purity and its Significance in Research Applications

Enantiomeric purity, which is the measure of the excess of one enantiomer over the other in a sample, is of paramount significance in research applications involving chiral compounds. The reason for this lies in the often dramatically different pharmacological profiles of individual enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, produce undesirable or toxic effects.

For example, in the case of baclofen, a derivative of gamma-aminobutyric acid (GABA), the therapeutic effect of muscle relaxation is mediated by the (R)-enantiomer, which acts as a GABA receptor agonist. researchgate.net The (S)-enantiomer is significantly less active. Therefore, the use of enantiomerically pure (R)-baclofen allows for a more targeted therapeutic effect and reduces the potential for off-target effects that might be associated with the (S)-enantiomer.

This principle highlights why the synthesis and purification of single enantiomers are critical steps in the development of chiral drugs and research probes. The ability to study the effects of each enantiomer in isolation is essential for understanding their mechanism of action and for developing safer and more effective therapeutic agents.

Differential Biological Activities of Enantiomers in In Vitro Systems

The differential biological activities of enantiomers are well-documented for analogs of this compound, particularly in their interactions with GABA receptors. In vitro studies on recombinant GABA receptors have provided clear evidence of the stereoselective binding and activation of these receptors by different enantiomers.

A notable example is 4-amino-3-hydroxybutanoic acid (GABOB). Studies on human recombinant rho1 GABA(C) receptors have shown that both the (R)- and (S)-enantiomers of GABOB are full agonists. However, they exhibit enantioselectivity, with the (R)-enantiomer being more potent than the (S)-enantiomer (R>S). nih.gov This enantioselectivity is consistent with what has been observed for their agonist actions at GABA(B) receptors. nih.gov Interestingly, the opposite enantioselectivity is reported at GABA(A) receptors, where the (S)-enantiomer is more potent than the (R)-enantiomer (S>R). nih.gov

These findings underscore the different stereochemical requirements for the hydroxy group (and by analogy, the methoxy group in this compound) at different GABA receptor subtypes. nih.gov The differential activity of enantiomers in in vitro systems provides a powerful tool for probing the structure and function of receptor binding pockets and for designing more selective receptor ligands.

| Compound/Enantiomer | Receptor Target | Observed Activity | Enantioselectivity |

| (R)-4-amino-3-hydroxybutanoic acid | GABA(C) Receptor | Full Agonist | R > S |

| (S)-4-amino-3-hydroxybutanoic acid | GABA(C) Receptor | Full Agonist | R > S |

| (R)-4-amino-3-hydroxybutanoic acid | GABA(B) Receptor | Agonist | R > S |

| (S)-4-amino-3-hydroxybutanoic acid | GABA(A) Receptor | Agonist | S > R |

| (R)-Baclofen | GABA Receptor | Agonist | (R)-enantiomer is therapeutic |

Future Directions in 4 Amino 3 Methoxybutanoic Acid Research

Development of Next-Generation Synthetic Methodologies

The precise stereochemical configuration of γ-amino acids is crucial for their biological activity. Therefore, a primary focus of future research will be the development of advanced, stereoselective synthetic routes to access enantiomerically pure 4-Amino-3-methoxybutanoic acid. Current synthetic strategies for related γ-amino acids often involve multi-step procedures with limitations in yield and stereocontrol. researchgate.net Next-generation methodologies will likely concentrate on asymmetric catalysis to overcome these challenges.

Promising approaches include:

Organocatalytic Michael Additions: This strategy has proven effective for the stereoselective synthesis of constrained γ-amino acids. nih.govacs.org Future work could adapt these methods, using chiral organocatalysts to facilitate the conjugate addition of a suitable pronucleophile to a methoxy-substituted Michael acceptor, thereby establishing the desired stereocenters in a single, efficient step.

Chemoenzymatic Synthesis: The use of enzymes, particularly transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. worktribe.comresearchgate.netoup.com A future chemoenzymatic route to this compound could involve the enzymatic transamination of a corresponding keto-acid precursor, providing access to the desired enantiomer with high optical purity. researchgate.netrsc.orgnih.gov

Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation using chiral transition metal catalysts is a powerful tool for the synthesis of chiral compounds. rsc.org The development of a catalytic system for the asymmetric hydrogenation of a suitable unsaturated precursor would represent a significant advancement in the scalable production of enantiopure this compound.

These advanced synthetic methods will be instrumental in providing access to specific stereoisomers of this compound, enabling a more precise investigation of its structure-activity relationships.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Organocatalytic Michael Addition | Employs small organic molecules as catalysts; high stereoselectivity. nih.govacs.org | High enantiomeric excess; mild reaction conditions; generation of multiple stereocenters in one step. |

| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., transaminases) for asymmetric synthesis. worktribe.comresearchgate.netoup.com | Excellent stereoselectivity; environmentally friendly; potential for high yields. |

| Metal-Catalyzed Asymmetric Hydrogenation | Employs chiral transition metal complexes to achieve stereoselective reduction. rsc.org | High efficiency and turnover numbers; applicable to a wide range of substrates. |

Elucidation of Undiscovered Biological Functions in Model Organisms

As a GABA analogue, this compound is hypothesized to interact with the GABAergic system. wikipedia.org However, its specific biological functions remain uncharacterized. Future research will necessitate a systematic investigation of its effects in various model organisms, from cell cultures to whole animal models.

A key area of investigation will be its interaction with GABA receptors. benthamdirect.com Initial studies will likely involve in vitro binding assays to determine its affinity and selectivity for different GABA receptor subtypes (GABAA, GABAB, and GABAρ). nih.gov Further functional studies in cell lines expressing these receptors will elucidate whether it acts as an agonist, antagonist, or allosteric modulator. nih.gov

To understand its broader physiological effects, researchers will likely employ metabolomic approaches. researchgate.net By treating model organisms, such as mice or zebrafish, with this compound and analyzing the resulting changes in the metabolome, it will be possible to generate a "metabolic fingerprint" of its activity. nih.govismrm.org This can reveal its influence on various metabolic pathways, particularly those related to neurotransmitter metabolism and neuronal energy homeostasis. nih.govcreative-proteomics.comnih.gov For instance, metabolomic analysis of brain tissue from treated animals could reveal alterations in the levels of GABA, glutamate (B1630785), and other key metabolites, providing insights into its mechanism of action. mdpi.com

| Experimental Approach | Objective | Expected Outcomes |

| In vitro Receptor Binding Assays | To determine the binding affinity and selectivity of this compound for GABA receptor subtypes. | Quantitative data on receptor binding (Ki values); identification of primary molecular targets. |

| Functional Assays in Cell Lines | To characterize the functional activity (agonist, antagonist, modulator) at specific GABA receptors. | Understanding of the compound's effect on receptor signaling and ion channel function. |

| Metabolomic Profiling in Model Organisms | To identify the systemic and tissue-specific metabolic changes induced by the compound. nih.govismrm.org | A "metabolic fingerprint" revealing the compound's impact on biochemical pathways and potential off-target effects. |

Integration of Multi-Omics and Advanced Computational Approaches in Discovery Research

The complexity of the central nervous system necessitates a systems-level approach to understand the effects of novel neuroactive compounds. frontiersin.org Future research on this compound will greatly benefit from the integration of multi-omics technologies and advanced computational modeling. nih.govnih.govbiocompare.com

Computational Approaches: Before extensive experimental work, in silico methods can be employed to predict the potential biological targets of this compound. nih.govnih.govcreative-biolabs.comresearchgate.net Molecular docking simulations can model its interaction with the binding sites of various receptors, including GABA receptors and other potential targets. sydney.edu.audergipark.org.tryoutube.comtandfonline.com Quantitative structure-activity relationship (QSAR) studies can also be used to predict its biological activity based on its chemical structure. sydney.edu.auyoutube.com These computational predictions can help to prioritize experimental validation and guide hypothesis-driven research. oup.com

Multi-Omics Integration: Following initial characterization, a multi-omics approach in model organisms can provide a comprehensive understanding of the molecular response to this compound. frontiersin.orgfrontiersin.org This would involve the parallel analysis of:

Transcriptomics: To identify changes in gene expression in response to the compound.

Proteomics: To quantify alterations in protein levels and post-translational modifications.

Metabolomics: To measure changes in the concentrations of small molecule metabolites. researchgate.net

By integrating these datasets, researchers can construct a holistic view of the compound's mechanism of action, from changes in gene transcription to alterations in protein function and metabolic pathways. nih.govnih.govresearchgate.net This systems biology approach can uncover novel biological pathways affected by this compound and identify potential biomarkers of its activity. nih.govnih.gov

| Integrated Approach | Description | Potential Insights for this compound Research |

| In Silico Target Prediction | Computational screening of the compound against databases of known protein structures to identify potential binding partners. nih.govnih.govcreative-biolabs.comresearchgate.net | Prioritized list of potential molecular targets for experimental validation; hypothesis generation for mechanism of action. |

| Molecular Docking | Simulation of the binding of the compound to the active site of target proteins. sydney.edu.audergipark.org.tryoutube.comtandfonline.com | Visualization of binding modes; prediction of binding affinity; guidance for lead optimization. |

| Multi-Omics Analysis | Comprehensive analysis of the transcriptome, proteome, and metabolome of a biological system in response to the compound. nih.govnih.govbiocompare.comfrontiersin.orgfrontiersin.org | Identification of affected signaling pathways; understanding of systemic effects; discovery of novel biomarkers. |

Q & A

Q. What are the established synthetic routes for 4-amino-3-methoxybutanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves chiral catalysts or enzymatic resolution to achieve stereochemical control. For example, asymmetric synthesis using palladium-based catalysts can yield enantiomerically pure forms, while enzymatic methods (e.g., lipases) resolve racemic mixtures . Optimizing reaction parameters (temperature, pH, solvent polarity) is critical: higher temperatures (>60°C) may degrade the methoxy group, while polar aprotic solvents (e.g., DMF) enhance intermediate stability. Post-synthesis purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy group at C3 vs. C4). Key signals include δ ~3.8 ppm (methoxy -OCH) and δ ~1.5–2.5 ppm (butanoic acid backbone) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 162.1) and fragments (loss of COOH or -NH groups) .

- HPLC : Purity is validated using a hydrophilic interaction liquid chromatography (HILIC) column with UV detection at 254 nm .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

- Methodological Answer : this compound is highly soluble in polar solvents (water, methanol) but poorly in non-polar solvents (hexane). For kinetic studies, use aqueous buffers (pH 6–8) to maintain zwitterionic stability. For crystallization, a methanol/ethyl acetate (1:3) mixture yields monoclinic crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges in producing (R)- or (S)-4-amino-3-methoxybutanoic acid?

- Methodological Answer :

- Chiral Auxiliaries : Temporarily attach a menthol-derived group to the amino moiety to direct stereochemistry during synthesis, followed by acidic cleavage .

- Biocatalysis : Use immobilized transaminases (e.g., from Arthrobacter sp.) for kinetic resolution of racemic mixtures, achieving >99% enantiomeric excess (ee) under mild conditions (30°C, pH 7.5) .

- Contradiction Note : Some studies report reduced enzyme efficiency at high substrate concentrations (>50 mM) due to substrate inhibition; thus, fed-batch reactions are recommended .

Q. How can researchers design derivatives of this compound to enhance its bioactivity or stability?

- Methodological Answer :

- Backbone Modifications : Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to sterically shield the amino group from metabolic degradation.

- Prodrug Strategies : Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability, with enzymatic hydrolysis restoring activity in vivo .

- Data-Driven Design : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., GABA transaminase), prioritizing derivatives with lower binding energies (<−8 kcal/mol) .

Q. What mechanisms underlie the compound’s interactions with biological targets, such as neurotransmitter receptors?

- Methodological Answer :

- Radioligand Binding Assays : Incubate H-labeled this compound with synaptic membranes to quantify affinity for GABA receptors (K ~150 nM) .

- Patch-Clamp Electrophysiology : Test inhibition of neuronal depolarization in hippocampal slices, correlating with reduced Ca influx (IC ~20 μM) .

- Contradiction Note : Some studies report conflicting IC values (±5 μM) due to variability in tissue preparation; standardize protocols using freshly dissected rat brain tissue .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., pKa, logP) of this compound?

- Methodological Answer :

- Experimental Validation : Use potentiometric titration to measure pKa (expected: carboxylic acid ~2.5, amino group ~9.8) .

- Computational Prediction : Compare logP values from software (e.g., ChemAxon, logP ~−1.2) with shake-flask experiments (octanol/water partitioning) to identify outliers .

- Harmonization : Cross-reference data from NIST Standard Reference Databases and peer-reviewed journals to establish consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.